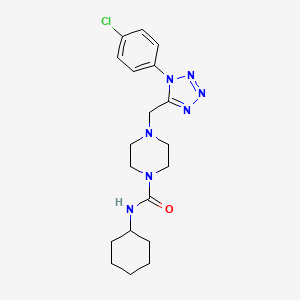

4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-cyclohexylpiperazine-1-carboxamide

Description

Properties

IUPAC Name |

4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-N-cyclohexylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26ClN7O/c20-15-6-8-17(9-7-15)27-18(22-23-24-27)14-25-10-12-26(13-11-25)19(28)21-16-4-2-1-3-5-16/h6-9,16H,1-5,10-14H2,(H,21,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWCSNMUFUVHAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-cyclohexylpiperazine-1-carboxamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 346.75 g/mol. The structure includes a tetrazole ring, a chlorophenyl group, and a cyclohexylpiperazine moiety, contributing to its diverse biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 346.75 g/mol |

| IUPAC Name | This compound |

| Key Functional Groups | Tetrazole, Chlorophenyl, Piperazine |

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

1. Antimicrobial Properties

- Preliminary studies suggest that the compound may inhibit the growth of certain bacterial strains, indicating potential as an antibacterial agent. The tetrazole moiety is known for enhancing antimicrobial activity through its ability to mimic biological molecules and interact with bacterial enzymes.

2. Anticancer Activity

- The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

3. Enzyme Inhibition

- It may act as an inhibitor of carbonic anhydrases (CAs), which are crucial for physiological processes such as CO2 transport and pH regulation. Inhibition of these enzymes could have implications for treating conditions like glaucoma and epilepsy.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Binding Affinity : The tetrazole ring facilitates binding to enzymes or receptors, modulating their activity. This interaction may lead to altered cellular signaling pathways, contributing to its antimicrobial and anticancer properties.

- Enzyme Interaction : Studies have suggested that the chlorophenyl group plays a critical role in enhancing the binding affinity to target proteins, which is essential for its enzyme inhibitory effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study : A study conducted on various bacterial strains revealed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) indicating effectiveness comparable to established antibiotics .

- Cancer Cell Proliferation : In vitro experiments on human cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential as a therapeutic agent due to its ability to interact with various biological targets. Research indicates that compounds with similar structures exhibit significant antitumor , antimicrobial , and anti-inflammatory activities. The tetrazole ring is particularly notable for its role in drug design, as it can mimic carboxylic acids, enhancing binding to biological targets.

Drug Development

This compound is being investigated for its potential as a drug candidate in treating conditions such as cancer and bacterial infections. The presence of the chlorophenyl group may enhance lipophilicity, improving absorption and bioavailability. Preliminary studies suggest that derivatives of this compound show promise in inhibiting tumor growth in various cancer cell lines.

Recent studies have highlighted the compound's ability to modulate biochemical pathways involved in cell proliferation and apoptosis. For example, similar tetrazole derivatives have been shown to inhibit mitochondrial respiration, leading to reduced cell viability in cancer cells . Additionally, the compound's structure suggests it may interact with specific receptors or enzymes involved in disease processes.

Target Interaction

Compounds similar to 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-cyclohexylpiperazine-1-carboxamide have been found to interact with multiple receptors, including:

- Enzyme Inhibition : Inhibiting key enzymes involved in metabolic pathways.

- Receptor Modulation : Acting as agonists or antagonists at various receptor sites.

Biochemical Pathways

The compound may disrupt critical cellular processes by:

- Blocking electron transfer within the mitochondrial respiratory chain.

- Inducing apoptosis through the activation of caspases and other apoptotic factors.

Antitumor Activity

A study published in Molecular Cancer Therapeutics demonstrated that tetrazole-containing compounds exhibited cytotoxic effects against several human cancer cell lines, including breast and colon cancer . These findings suggest that the compound could be developed into a novel anticancer agent.

Antimicrobial Properties

Research has indicated that similar compounds possess antimicrobial activity against various pathogens. For instance, derivatives have shown effectiveness against resistant strains of bacteria due to their ability to penetrate bacterial membranes and inhibit essential metabolic pathways .

Summary and Future Directions

The compound this compound holds significant promise in scientific research, particularly within medicinal chemistry. Its unique structural features contribute to its diverse biological activities, making it a candidate for further investigation in drug development.

Future research should focus on:

- In Vivo Studies : To evaluate the therapeutic efficacy and safety profiles.

- Structure-Activity Relationship (SAR) : To optimize the compound for enhanced potency and selectivity.

- Mechanistic Studies : To fully elucidate the pathways through which it exerts its biological effects.

Chemical Reactions Analysis

Amide Bond Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield N-cyclohexylpiperazine and 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)carboxylic acid (Figure 1). This reaction is critical for metabolic studies and prodrug activation.

Key Conditions :

Tetrazole Ring Modifications

The tetrazole ring participates in bioisosteric replacements and alkylation reactions:

Bioisosteric Replacement with Amides

Replacing the tetrazole with an amide bond (to improve metabolic stability) involves:

-

Synthesis of benzyl bromide intermediate :

-

Alkylation :

-

Hydrolysis and Coupling :

Example :

| Starting Material | Reagents/Conditions | Product | EAAT2 PAM Potency (EC₅₀) |

|---|---|---|---|

| Tetrazole derivative | HATU, DIPEA, DMF | Amide analog 40 (NA-014) | 2.24 ± 1 nM |

Piperazine Ring Functionalization

The piperazine nitrogen undergoes alkylation and substitution to modulate biological activity:

N-Cyclohexyl Substitution

-

Replacement with N-methyl : Reduces lipophilicity, enhancing metabolic stability in mouse liver microsomes (MLM) .

-

Substitution with electron-withdrawing groups :

Key Reaction :

| Reaction | Conditions | Outcome |

|---|---|---|

| Piperazine N-alkylation | Boc-piperazine, nucleophilic substitution, HCl deprotection | Intermediate 8 (Scheme 1) |

Stability in Biological Matrices

The compound’s stability is influenced by substituents:

Synthetic Routes and By-Product Analysis

Multi-step synthesis involves:

-

Piperazine intermediate preparation : Boc-protection, nucleophilic substitution .

-

Tetrazole-amide coupling : HATU-mediated activation .

Major By-Products :

Pharmacological Implications

-

Tetrazole-to-amide replacement : Enhances EAAT2 selectivity (e.g., 40 shows EC₅₀ = 2.24 nM) .

-

N-Cyclohexyl removal : Reduces off-target effects at EAAT1/EAAT3 .

This compound’s reactivity profile highlights its versatility in medicinal chemistry optimization, particularly for targeting glutamate transporters. Experimental data from hydrolysis, bioisosteric replacement, and stability studies provide a roadmap for further analog development .

Comparison with Similar Compounds

1-{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride (CAS 1351632-73-9)

- Structural Differences : Lacks the cyclohexyl carboxamide group; instead, the piperazine is protonated as a dihydrochloride salt.

- This may limit blood-brain barrier penetration compared to the target compound.

N-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide (CAS 897615-50-8)

- Structural Differences : Replaces the cyclohexylpiperazine group with a dimethylsulfamoyl-substituted benzamide.

- The benzamide’s planar structure contrasts with the three-dimensional cyclohexyl group, affecting steric interactions.

- Source : provides its molecular formula (C17H17ClN6O3S) but lacks activity data.

N-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide (CAS 894023-70-2)

- Structural Differences: Substitutes the tetrazole with a pyrrolidinone ring and replaces cyclohexyl with ethyl on the piperazine.

- Functional Implications: The pyrrolidinone’s ketone group may engage in dipole interactions distinct from the tetrazole’s acidic proton.

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide

- Structural Differences : Simplifies the scaffold by omitting the tetrazole-methyl group.

- Functional Implications : The direct attachment of 4-chlorophenyl to the carboxamide eliminates the steric and electronic contributions of the tetrazole. This simplification may reduce target selectivity in receptor binding.

- Source : discusses its crystal structure (piperazine in chair conformation) but lacks pharmacological data.

Pharmacological and Physicochemical Comparisons

Q & A

Q. Methodological Answer :

- ¹H/¹³C NMR : Identify piperazine protons (δ 2.5–3.5 ppm) and tetrazole aromatic signals (δ 7.2–7.8 ppm). Carboxamide carbonyl appears at ~165 ppm in ¹³C NMR .

- HRMS : Validate molecular ion [M+H]⁺ with <2 ppm error (e.g., m/z 432.1582 for C₂₀H₂₅ClN₇O).

- IR : Confirm carboxamide C=O stretch (~1640 cm⁻¹) and tetrazole C-N vibrations (~1450 cm⁻¹) .

Advanced: How to design experiments to resolve conflicting cytotoxicity data across cell lines?

Methodological Answer :

Contradictory cytotoxicity (e.g., high in HeLa vs. low in MCF-7) may stem from differential membrane permeability or metabolic activation. Experimental design:

- Permeability assays : Compare cellular uptake via LC-MS quantification after 24h exposure .

- Metabolite profiling : Incubate compound with liver microsomes (CYP3A4/2D6 isoforms) and analyze via UPLC-QTOF .

- ROS detection : Use DCFH-DA fluorescence to assess oxidative stress correlation with cytotoxicity .

Basic: What purification strategies mitigate byproducts from competing nucleophilic reactions?

Methodological Answer :

Byproducts like N-alkylated piperazine isomers form due to competing nucleophilic sites. Mitigation steps:

- Temperature control : Maintain <0°C during alkylation to favor tetrazole thiolate reactivity over piperazine .

- Protecting groups : Temporarily block piperazine’s secondary amine with Boc groups, removed post-alkylation via TFA .

- HPLC purification : Use C18 columns (acetonitrile/0.1% TFA) to separate isomers with <5% impurity .

Advanced: How to validate target engagement specificity in kinase inhibition assays?

Methodological Answer :

False positives in kinase screens (e.g., promiscuous ATP-binding) require orthogonal validation:

- CETSA : Monitor compound-induced thermal stabilization of purified carbonic anhydrase II via nanoDSF .

- SPR : Measure binding kinetics (kₐₙ/kₒff) to recombinant hCA II immobilized on CM5 chips .

- Cellular target occupancy : Use fluorescent probes (e.g., dansylamide) in live-cell imaging to compete with the compound .

Basic: What are the stability considerations for long-term storage of this compound?

Q. Methodological Answer :

- Degradation pathways : Hydrolysis of carboxamide in acidic/basic conditions; tetrazole ring oxidation.

- Storage : Lyophilize and store at -20°C under argon in amber vials. Monitor purity via HPLC every 6 months .

- Buffer compatibility : Avoid phosphate buffers (pH >7) to prevent piperazine ring cleavage .

Advanced: How to optimize bioavailability through pro-drug design without altering target affinity?

Methodological Answer :

Address poor solubility/permeability via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.